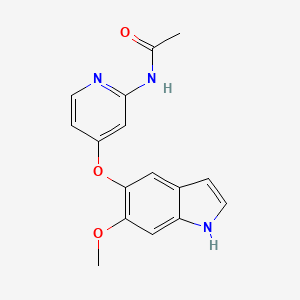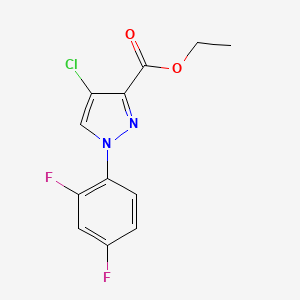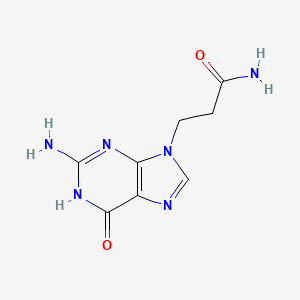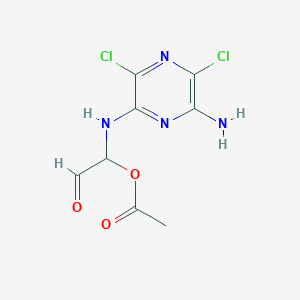
2-Chloro-4-methylcinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methylcinnamic acid is a derivative of cinnamic acid, characterized by the presence of a chlorine atom at the second position and a methyl group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylcinnamic acid typically involves the reaction of 2-chlorobenzaldehyde with methylmalonic acid in the presence of a base, followed by decarboxylation. Another method involves the use of the Suzuki-Miyaura coupling reaction, where 2-chlorobenzyl bromide reacts with methylboronic acid under palladium catalysis .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of continuous flow reactors and advanced purification methods like crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of 2-chloro-4-methylbenzoic acid.
Reduction: Formation of 2-chloro-4-methylbenzyl alcohol or 2-chloro-4-methylbenzene.
Substitution: Formation of various substituted cinnamic acid derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
2-Chloro-4-methylcinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methylcinnamic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell walls or inhibition of essential bacterial enzymes. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Similar Compounds:
Cinnamic Acid: The parent compound with a similar structure but without the chlorine and methyl substituents.
4-Methylcinnamic Acid: Similar structure but lacks the chlorine atom.
2-Chlorocinnamic Acid: Similar structure but lacks the methyl group.
Uniqueness: this compound is unique due to the combined presence of both chlorine and methyl groups, which can enhance its biological activity and chemical reactivity compared to its analogs. This dual substitution can lead to improved efficacy in various applications, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C10H9ClO2 |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
(E)-3-(2-chloro-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+ |
Clave InChI |
MSORYYSTSWQHED-SNAWJCMRSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)/C=C/C(=O)O)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)C=CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B12928255.png)
![Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12928261.png)







